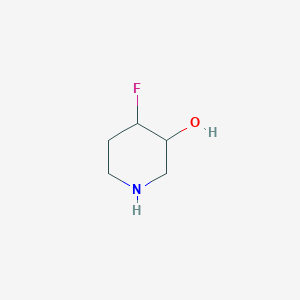
4-(4-Nitrophenyl)-4-fluoro-2-butanone
Descripción general
Descripción
4-(4-Nitrophenyl)-4-fluoro-2-butanone is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Nitrophenyl)-4-fluoro-2-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)-4-fluoro-2-butanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoprobes in Biochemistry : The study by Pleixats et al. (1989) explored the use of 2-fluoro-4-nitrophenyl ethers, related to 4-(4-Nitrophenyl)-4-fluoro-2-butanone, as biochemical photoprobes. These compounds were examined for their potential in photoreactions with several amines, suggesting their usefulness in biochemical applications (Pleixats et al., 1989).
Synthesis of Tetrahydroquinolines : Bunce and Nago (2008) developed a tandem reductive amination-SNAr reaction using 4-(2-fluoro-5-nitrophenyl)-2-butanone, a related compound, for synthesizing 6-nitro-1,2,3,4-tetrahydroquinolines. This process demonstrates the compound's relevance in synthesizing heterocyclic compounds (Bunce & Nago, 2008).
Liquid-Liquid Flow in Microreactors : Plouffe, Roberge, and Macchi (2016) investigated the flow regimes and mass transfer rates in microreactors using 4-nitrophenyl acetate, which is structurally similar to 4-(4-Nitrophenyl)-4-fluoro-2-butanone. This research highlights its application in studying chemical processes in microfluidic environments (Plouffe, Roberge, & Macchi, 2016).
Copolymerization Studies : The copolymerization of compounds structurally related to 4-(4-Nitrophenyl)-4-fluoro-2-butanone, such as 4-nitrophenyl methacrylate and styrene, was studied by Thamizharasi, Gnanasundaram, and Balasubramanian (1999). These studies contribute to the understanding of polymer chemistry involving nitrophenyl compounds (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).
PET Tracer Development : Hayes et al. (2018) developed a novel PET tracer surrogate, O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate, which is a reactive organophosphate ester like 4-(4-Nitrophenyl)-4-fluoro-2-butanone. This work is significant in the field of medical imaging and diagnostics (Hayes et al., 2018).
Propiedades
IUPAC Name |
4-fluoro-4-(4-nitrophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-7(13)6-10(11)8-2-4-9(5-3-8)12(14)15/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJTUKLSMYMGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-(p-nitrophenyl)-2-butanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]propanoic acid](/img/structure/B7968350.png)
![1-[2-(3-Bromo-phenyl)-ethyl]-piperidine](/img/structure/B7968351.png)



![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B7968380.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B7968394.png)
![3-Chloroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B7968397.png)





